1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
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Overview
Description
1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound It features a complex structure with multiple functional groups, including a methoxypyrazine moiety, a pyrrolidine ring, and a pyrrole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the methoxypyrazine moiety: This can be achieved through the reaction of pyrazine with methanol in the presence of a catalyst.
Synthesis of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Coupling of the methoxypyrazine and pyrrolidine: This is done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired intermediate.
Introduction of the pyrrole group: The final step involves the reaction of the intermediate with pyrrole under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(2-methoxyphenoxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- 1-(3-(3-methoxyphenyl)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
Uniqueness
1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to the presence of the methoxypyrazine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-21-14-15(17-6-5-16-14)22-12-4-9-19(10-12)13(20)11-18-7-2-3-8-18/h2-3,5-8,12H,4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZCGFFVNSUVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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